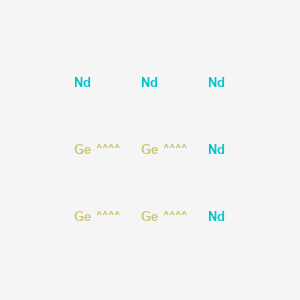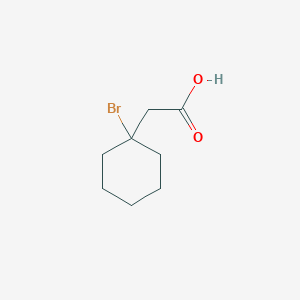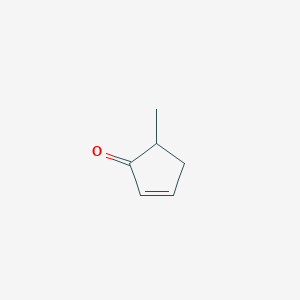
Mercury, bis(trichloroethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, bis(trichloroethenyl)- is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications This compound consists of a mercury atom bonded to two trichloroethenyl groups, making it a part of the organomercury compounds family
准备方法
The synthesis of Mercury, bis(trichloroethenyl)- typically involves the reaction of mercury salts with trichloroethylene under specific conditions. One common method includes the use of mercury(II) chloride and trichloroethylene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and stringent safety protocols to handle the toxic nature of mercury compounds .
化学反应分析
Mercury, bis(trichloroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury and trichloroethylene.
Substitution: It can participate in substitution reactions where the trichloroethenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various organic reagents for substitution reactions. .
科学研究应用
Mercury, bis(trichloroethenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings .
作用机制
The mechanism of action of Mercury, bis(trichloroethenyl)- involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, disrupting their normal function. This binding can lead to oxidative stress, cellular damage, and interference with normal metabolic processes. The molecular targets include various enzymes involved in detoxification and metabolic pathways .
相似化合物的比较
Mercury, bis(trichloroethenyl)- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share the presence of mercury, their chemical structures and reactivity differ significantly:
Methylmercury: Known for its high toxicity and bioaccumulation in aquatic systems.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has different metabolic pathways compared to methylmercury.
Mercury, bis(trichloroethenyl)-: Unique due to its trichloroethenyl groups, which impart distinct chemical properties and reactivity
属性
CAS 编号 |
10507-38-7 |
|---|---|
分子式 |
C4Cl6Hg |
分子量 |
461.3 g/mol |
IUPAC 名称 |
bis(1,2,2-trichloroethenyl)mercury |
InChI |
InChI=1S/2C2Cl3.Hg/c2*3-1-2(4)5; |
InChI 键 |
RIPLALIEIHZWKT-UHFFFAOYSA-N |
规范 SMILES |
C(=C(Cl)[Hg]C(=C(Cl)Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



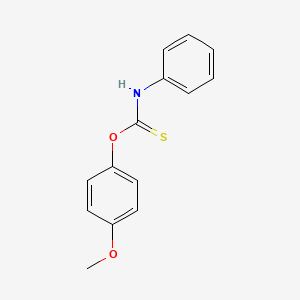

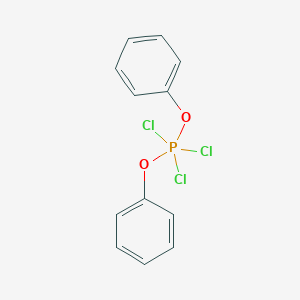
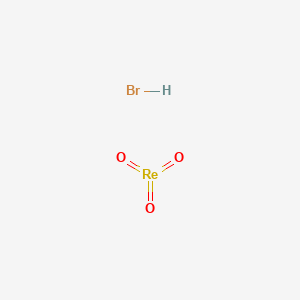

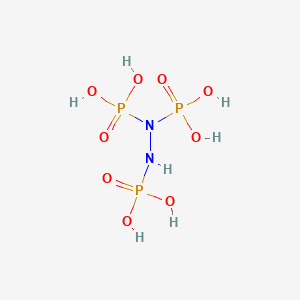
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)

